molecular formula C17H22N2O5S2 B12199977 N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12199977
M. Wt: 398.5 g/mol
InChI Key: WOGBWGOQBFCULF-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group. Key structural attributes include:

  • Aromatic substitution: A 2,4-dimethoxyphenyl group attached to the nitrogen of the bicyclic system.
  • Amide side chain: A 2-methylpropanamide (isobutyramide) substituent at the ylidene position.
  • Stereochemistry: The (2Z) configuration indicates the geometry of the imine bond.

The dimethoxy groups may facilitate π-π interactions in biological systems, while the bulky isobutyramide group could impact steric interactions .

Properties

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O5S2/c1-10(2)16(20)18-17-19(13-8-26(21,22)9-15(13)25-17)12-6-5-11(23-3)7-14(12)24-4/h5-7,10,13,15H,8-9H2,1-4H3

InChI Key

WOGBWGOQBFCULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the thieno ring through cyclization reactions. The dimethoxyphenyl group is then attached via electrophilic aromatic substitution. The final step involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive thiazole-thieno structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often employed, and reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Functional Groups

Compound Name / Source Core Structure Key Functional Groups Notable Features
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole (fused bicyclic) 5,5-Dioxido (sulfone), 2,4-dimethoxyphenyl, 2-methylpropanamide Sulfone enhances stability; Z-configuration imine
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Same fused bicyclic system 3,4-Dimethoxyphenyl, acetamide Positional isomerism (3,4 vs. 2,4-dimethoxy); smaller amide substituent
Thiadiazole derivatives (13a–13d) 1,3,4-Thiadiazole Hydrazono, nitroaryl, methylpyrazole No sulfone; nitro groups may increase reactivity
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazol-2-ylidene Benzamide, dimethylamino-acryloyl Electron-rich acryloyl group; higher melting point (200°C)
Thiazolylmethylcarbamate analogs Thiazole + carbamate Hydroperoxy, ureido, carbamate Complex stereochemistry; hydroperoxy groups increase reactivity
Key Observations:
  • Sulfone vs. Non-sulfone Cores: The target compound’s sulfone group distinguishes it from thiadiazole () and thiazole () analogs, likely enhancing oxidative stability and hydrogen-bonding capacity.
  • Aromatic Substitution : The 2,4-dimethoxyphenyl group in the target compound differs from 3,4-dimethoxy () and nitroaryl () substitutions, altering electronic and steric profiles.
  • Amide Variations : The 2-methylpropanamide group in the target contrasts with benzamide () and acetamide (), affecting lipophilicity and steric bulk.
Key Observations:
  • The target compound’s synthesis may share steps with (ethanol/triethylamine) but would require sulfonation to introduce the 5,5-dioxido group.
  • highlights reductive steps with lead powder, which are unnecessary for the sulfone-containing target.

Physicochemical Properties

Compound Melting Point IR Spectral Data Solubility (Inferred)
Target Compound Not reported Expected C=O (amide) ~1650–1700 cm⁻¹, sulfone S=O ~1150–1300 cm⁻¹ Moderate (dimethoxy and sulfone groups may balance lipophilicity)
4g 200°C C=O (1638 cm⁻¹), C=N (1690 cm⁻¹) Low (high melting point suggests crystalline stability)
Thiadiazole derivatives Not reported Not provided Likely ethanol-soluble due to synthesis conditions
Key Observations:
  • The target’s sulfone group may lower melting points compared to 4g’s rigid thiadiazol-2-ylidene core.
  • IR data for 4g () provides a benchmark for carbonyl and imine vibrations in related compounds.

Biological Activity

The compound N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic derivative with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound's structure can be broken down into several key components:

  • Thieno[3,4-d][1,3]thiazole core
  • Dimethoxyphenyl substituent
  • Amide functional group

Molecular Formula

The molecular formula for this compound is C16H18N2O4SC_{16}H_{18}N_2O_4S.

Physical Properties

PropertyValue
Molecular Weight342.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole ring contributes to its affinity for certain biological receptors, while the dimethoxyphenyl group may enhance lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Case Study: A derivative of thieno[3,4-d][1,3]thiazole demonstrated potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties:

  • In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Case Study: A related thiazole derivative was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism: It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study: In a murine model of arthritis, administration of a related thiazole compound resulted in reduced paw swelling and joint damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: The compound is expected to have good bioavailability due to its lipophilic nature.
  • Distribution: It likely crosses the blood-brain barrier effectively.
  • Metabolism: Initial studies suggest it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion: Predominantly excreted through urine.

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